![molecular formula C14H17ClO3 B1320949 Ethyl 6-(4-chlorophenyl)-6-oxohexanoate CAS No. 54029-05-9](/img/structure/B1320949.png)
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate, also known as ECPOH, is an organic compound that is used in a variety of scientific research applications. It is a type of chlorinated phenyloxohexanoic acid ester, and it is composed of 6 carbon atoms, 4 chlorine atoms, 6 oxygen atoms, and 1 ethyl group. This compound is used in a variety of laboratory experiments, and it has been studied extensively in order to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations.
Scientific Research Applications
Synthesis of 1,3,5-Oxadiazine Derivatives
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate could potentially be used in the synthesis of 1,3,5-oxadiazine derivatives . These compounds are of interest to pharmacy, medicine, and agriculture as potential biologically active substances . They have found wide application in organic synthesis and supramolecular chemistry .
Development of Tyrosinase Inhibitors
The compound could potentially be used in the development of tyrosinase inhibitors . Tyrosinase is a key enzyme in melanogenesis, the process that produces melanin, a pigment found in the skin, hair, and eyes . Inhibitors of this enzyme could be used to treat hyperpigmentation disorders .
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate could potentially be used in the synthesis of pyrano[2,3-d]pyrimidine derivatives . These compounds could be synthesized in moderate to high yields .
Development of Antibacterial Agents
1,3,5-Oxadiazine derivatives, which could potentially be synthesized from Ethyl 6-(4-chlorophenyl)-6-oxohexanoate, have been shown to exhibit antibacterial activity . Therefore, this compound could potentially be used in the development of new antibacterial agents.
Development of Antifungal Agents
Similarly, 1,3,5-Oxadiazine derivatives have also been shown to exhibit antifungal activity . This suggests that Ethyl 6-(4-chlorophenyl)-6-oxohexanoate could potentially be used in the development of new antifungal agents.
Development of Antitumor Agents
1,3,5-Oxadiazine derivatives have been shown to exhibit antitumor activity . This suggests that Ethyl 6-(4-chlorophenyl)-6-oxohexanoate could potentially be used in the development of new antitumor agents.
Mechanism of Action
Target of Action
The primary targets of Ethyl 6-(4-chlorophenyl)-6-oxohexanoate are currently unknown. This compound is a derivative of indole, which is known to bind with high affinity to multiple receptors . .
Mode of Action
It is known that indole derivatives can react with nucleophiles . In the case of Ethyl 6-(4-chlorophenyl)-6-oxohexanoate, it may react with nucleophiles in a similar manner, leading to changes in the target molecules.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that Ethyl 6-(4-chlorophenyl)-6-oxohexanoate may also affect multiple pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that Ethyl 6-(4-chlorophenyl)-6-oxohexanoate could have a range of effects depending on the specific targets and pathways it interacts with.
properties
IUPAC Name |
ethyl 6-(4-chlorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCLGNIBLITULM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604403 |
Source
|
Record name | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54029-05-9 |
Source
|
Record name | Ethyl 4-chloro-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54029-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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